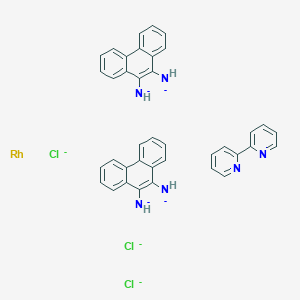

![molecular formula C17H19N3O3S B053664 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- CAS No. 117976-94-0](/img/structure/B53664.png)

1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-

Übersicht

Beschreibung

1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

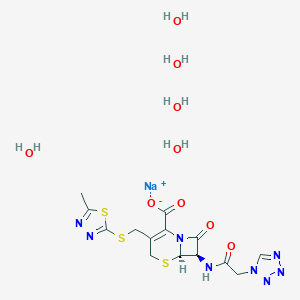

Dabigatran Etexilate Tetrahydrate - A study on the title compound provides detailed crystallographic data, highlighting the angles formed between benzene and pyridine rings and benzimidazole, which may inform the synthesis and structural analysis of related compounds (Hong-qiang Liu et al., 2012).

Synthesis of Dabigatran Etexilate - Describes the synthesis process for Dabigatran Etexilate, providing insights into the chemical reactions and conditions that could be applicable to the synthesis of similar compounds (Cheng Huansheng, 2013).

Co-crystallization and Chemical Interactions

Co-crystallization of a Benzimidazole Derivative with Carboxylic Acids - The study demonstrates how co-crystallization with carboxylic acids can alter the conformation and thermal stability of benzimidazole derivatives, which could have implications for the design of new materials or pharmaceuticals (Lihai Zhai et al., 2017).

Novel Derivatives and Biological Activity

Synthesis, Characterization of Benzimidazole Derivatives - This research outlines the synthesis and characterization of benzimidazole derivatives, showcasing their potential applications in medicinal chemistry and material science (K. Prasad et al., 2018).

Potential Anticancer Activity of Benzimidazole-based Mono/Dinuclear Zn(II) Complexes - Describes the synthesis of Zn(II) complexes with benzimidazole derivatives and their anticancer activity against human carcinoma cells, suggesting potential therapeutic applications (Jin’an Zhao et al., 2015).

Chemical Properties and Reactions

Nucleophilic Substitution in Quaternary Salts - Examines the reactivity of N,N′-linked biazoles in nucleophilic substitution reactions, which could provide insights into the reactivity and potential functionalization of similar compounds (M. Castellanos et al., 1985).

Wirkmechanismus

Target of Action

Desmethyl rabeprazole, like its parent compound rabeprazole, primarily targets the H+/K+ ATPase (hydrogen-potassium adenosine triphosphatase) in the gastric parietal cells . This enzyme, also known as the proton pump, is responsible for the final step in the production of gastric acid.

Mode of Action

Desmethyl rabeprazole is a proton pump inhibitor (PPI) . It works by inhibiting the H+/K+ ATPase of the gastric cells, thereby suppressing both basal and stimulated gastric acid secretion . The compound is a prodrug that is activated in the acidic environment of the parietal cells, where it transforms into its active sulphenamide form .

Biochemical Pathways

The metabolism of desmethyl rabeprazole involves several biochemical pathways. The compound is converted to rabeprazole thioether via non-enzymatic reduction . This can be reversed by CYP3A4 at a much slower rate . Desmethyl rabeprazole thioether is then formed either by CYP2C19-mediated conversion of rabeprazole thioether or by demethylation of rabeprazole followed by non-enzymatic methods or potentially involving CYP2D6 .

Pharmacokinetics

Desmethyl rabeprazole is well absorbed within 1 hour after oral administration . Its absorption can be delayed up to 4 hours or longer by food . The compound undergoes extensive hepatic metabolism, predominantly via CYP2C19 and to a lesser extent via CYP3A4, to form inactive metabolites . Approximately 90% of the compound is excreted via the kidneys as metabolites .

Result of Action

The inhibition of gastric acid secretion by desmethyl rabeprazole results in a decrease in gastric acidity. This can provide relief from acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and conditions of hypersecretory such as Zollinger-Ellison Syndrome .

Action Environment

The action of desmethyl rabeprazole can be influenced by various environmental factors. For instance, the presence of food can delay the absorption of the compound . Additionally, genetic polymorphisms in CYP2C19 can affect the metabolism of desmethyl rabeprazole, potentially influencing its efficacy .

Biochemische Analyse

Biochemical Properties

Desmethyl rabeprazole is a metabolite of rabeprazole, which is a prodrug that turns into its active form in the acid environment of the parietal cells . It inhibits the H+, K+ATPase of the gastric cells, suppressing basal and stimulated gastric acid secretion . This interaction with the H+, K+ATPase enzyme is a key aspect of its biochemical role.

Cellular Effects

Rabeprazole, from which desmethyl rabeprazole is derived, has been shown to have effects on various types of cells. For instance, it inhibits the H+, K+ATPase of the gastric cells, affecting their function . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of desmethyl rabeprazole involves its parent compound, rabeprazole. Rabeprazole is a selective and irreversible proton pump inhibitor. It suppresses gastric acid secretion by specifically inhibiting the H+, K±ATPase, which is found at the secretory surface of parietal cells . In doing so, it inhibits the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen .

Temporal Effects in Laboratory Settings

In laboratory settings, the metabolic stability of rabeprazole, from which desmethyl rabeprazole is derived, has been observed to decrease as a function of incubation time . This results in the formation of thioether rabeprazole via nonenzymatic degradation and enzymatic metabolism .

Dosage Effects in Animal Models

While specific studies on the dosage effects of desmethyl rabeprazole in animal models are not readily available, studies on rabeprazole have shown that its effects can vary with different dosages. For instance, at a low dose of 10 mg, both rabeprazole and its thio-ether metabolite do not accumulate after continuous daily administration. At a dose of 20 mg, there appeared to be significant accumulation of the exposure of rabeprazole .

Metabolic Pathways

Desmethyl rabeprazole is a metabolite of rabeprazole, which undergoes extensive hepatic metabolism, predominantly nonenzymatic reduction to the thioether and to a lesser extent via CYP2C19 (to desmethyl rabeprazole) and CYP3A4 (to a sulphone metabolite) .

Transport and Distribution

The transport and distribution of desmethyl rabeprazole within cells and tissues are likely to be similar to that of its parent compound, rabeprazole. Rabeprazole is known to inhibit the H+, K+ATPase of the gastric cells, affecting the transport of hydrogen ions .

Subcellular Localization

The subcellular localization of desmethyl rabeprazole is not explicitly documented in the literature. Given that it is a metabolite of rabeprazole, it is likely to be found in similar subcellular locations as rabeprazole. Rabeprazole is known to act on the H+, K+ATPase found at the secretory surface of parietal cells , suggesting that it localizes to these cells within the stomach.

Eigenschaften

IUPAC Name |

3-[2-(1H-benzimidazol-2-ylsulfinylmethyl)-3-methylpyridin-4-yl]oxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-12-15(18-8-7-16(12)23-10-4-9-21)11-24(22)17-19-13-5-2-3-6-14(13)20-17/h2-3,5-8,21H,4,9-11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQCUJTXRBUDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432674 | |

| Record name | 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117976-94-0 | |

| Record name | Desmethyl rabeprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL RABEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I58UIQ1OYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is Desmethyl Rabeprazole Thioether and how does it relate to Rabeprazole?

A1: Desmethyl Rabeprazole Thioether is an active metabolite of the proton pump inhibitor drug, Rabeprazole. It is formed in the body after Rabeprazole is metabolized. Both Rabeprazole and its metabolites, including Desmethyl Rabeprazole Thioether, are known to inhibit gastric acid secretion. [, ]

Q2: How can Desmethyl Rabeprazole Thioether be measured in biological samples?

A2: The provided research articles describe the use of a highly sensitive liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for quantifying Desmethyl Rabeprazole Thioether in human urine [] and beagle dog plasma []. This method offers a precise and accurate way to track the levels of this metabolite in research settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)